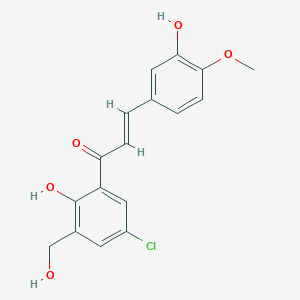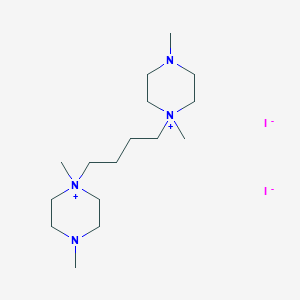
1,1'-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide is a chemical compound known for its unique structure and properties It consists of a butane backbone with two 1,4-dimethylpiperazin-1-ium groups attached at either end, and two iodide ions to balance the charge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide typically involves the reaction of 1,4-dibromobutane with 1,4-dimethylpiperazine in the presence of a suitable solvent such as toluene. The reaction is carried out at elevated temperatures, often around 110°C, for several hours to ensure complete conversion . The resulting intermediate is then treated with potassium iodide to replace the bromide ions with iodide ions, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is purified through recrystallization or other suitable methods to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide undergoes various chemical reactions, including substitution and ion exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the replacement of the iodide ions with other anions using reagents such as potassium hexafluorophosphate (KPF6) under aqueous conditions at elevated temperatures.
Ion Exchange Reactions: These reactions can be carried out using ion exchange resins or other suitable materials to replace the iodide ions with other desired anions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodide ions with hexafluorophosphate ions results in the formation of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) hexafluorophosphate .
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms at the molecular level.
Mécanisme D'action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can form stable complexes with various anions and cations, influencing the pathways and processes in which it is involved. These interactions can affect the compound’s solubility, reactivity, and overall behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione): This compound has a similar butane backbone but different functional groups, leading to different properties and applications.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: This compound features a butene backbone with benzene rings, resulting in distinct chemical behavior and uses.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide is unique due to its specific combination of functional groups and ionic nature. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
106479-06-5 |
|---|---|
Formule moléculaire |
C16H36I2N4 |
Poids moléculaire |
538.29 g/mol |
Nom IUPAC |
1-[4-(1,4-dimethylpiperazin-1-ium-1-yl)butyl]-1,4-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C16H36N4.2HI/c1-17-7-13-19(3,14-8-17)11-5-6-12-20(4)15-9-18(2)10-16-20;;/h5-16H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
IMUUZHHJMVJGTB-UHFFFAOYSA-L |
SMILES canonique |
CN1CC[N+](CC1)(C)CCCC[N+]2(CCN(CC2)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



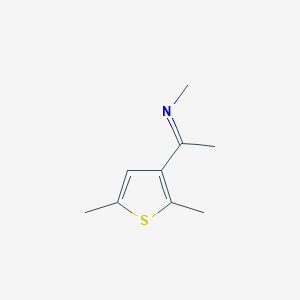
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
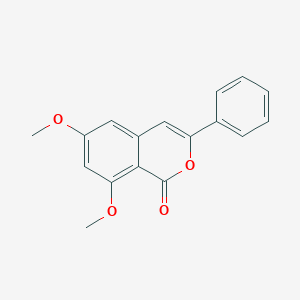
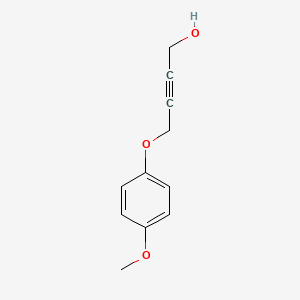

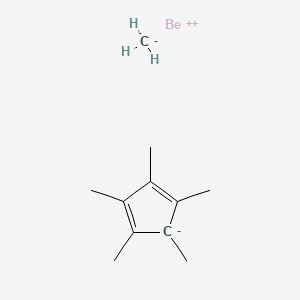
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
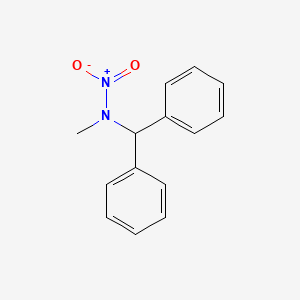

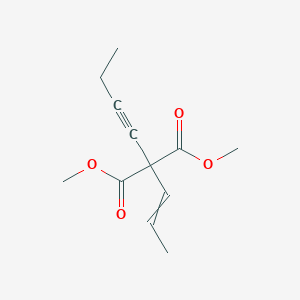
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
